(2R,5R)-1,6-Diphenylhexane-2,5-diamine

chiral diamine physical properties procurement specification

Critical chiral building block for cobicistat API (Cobicistat Impurity 19) and enantioselective catalysis. Its unique 1,6-diphenylhexane backbone forms a seven-membered chelate ring, distinct from DPEN or DACH ligands, offering unmatched steric and electronic profiles for method validation and ligand library screening. - **Certified Reference Standard:** ≥98% chemical purity, >99% enantiomeric excess (ee) with full HPLC, NMR, MS CoA - **Regulatory Grade:** Exact (2R,5R) stereoisomer required for ANDA method development; achiral or (2S,5S) substitutions unacceptable - **Supply Chain:** Scalable kg quantities available; documented batch consistency for commercial cobicistat synthesis

Molecular Formula C18H24N2
Molecular Weight 268.4 g/mol
CAS No. 144186-34-5
Cat. No. B3240594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5R)-1,6-Diphenylhexane-2,5-diamine
CAS144186-34-5
Molecular FormulaC18H24N2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N
InChIInChI=1S/C18H24N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2/t17-,18-/m1/s1
InChIKeyCTVQBUFULGSGGL-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,5R)-1,6-Diphenylhexane-2,5-diamine: C₂-Symmetric Chiral Diamine for Asymmetric Synthesis


(2R,5R)-1,6-Diphenylhexane-2,5-diamine (CAS 144186-34-5) is a C₂-symmetric, enantiopure vicinal diamine featuring a 1,6-diphenylhexane backbone with two stereogenic amine centers at the 2- and 5-positions . With a molecular formula of C₁₈H₂₄N₂ and a molecular weight of 268.40 g/mol, it serves as a critical chiral building block in asymmetric catalysis and as a key intermediate in the synthesis of cobicistat, an HIV pharmacoenhancer [1]. Its well-defined (2R,5R) configuration provides a predictable chiral environment essential for enantioselective transformations and regulatory-grade impurity profiling [2].

C₂-symmetric chiral building-block for enantioselective transformation workflows
Cobicistat intermediate and impurity standard within stereochemical-control context
Seven-membered chelate ligand precursor for asymmetric catalysis screening

Why Generic Chiral Diamines Fail to Replace (2R,5R)-1,6-Diphenylhexane-2,5-diamine


Generic substitution with in-class C₂-symmetric diamines such as (1R,2R)-diphenylethylenediamine (DPEN) or (1R,2R)-diaminocyclohexane (DACH) fails because (2R,5R)-1,6-diphenylhexane-2,5-diamine possesses a fundamentally different backbone architecture—a 1,6-disubstituted hexane scaffold versus 1,2-disubstituted ethane or cyclohexane [1]. This structural difference yields a seven-membered chelate ring upon metal coordination, in contrast to the five-membered ring formed by DPEN, leading to distinct bite angle, steric environment, and catalytic outcomes [2]. Furthermore, the compound’s specific (2R,5R) stereochemistry and its role as Cobicistat Impurity 19 demand exact stereochemical identity for regulatory compliance, rendering achiral or enantiomeric substitutes (e.g., (2S,5S)-1,6-diphenylhexane-2,5-diamine) unacceptable for analytical method validation and quality control [3].

Chelate Geometry Seven-membered vs. five-membered (DPEN) chelate ring size may shift catalytic pocket geometry and enantioselectivity profiles.
Backbone Architecture 1,6-hexane scaffold differs from rigid 1,2-ethane (DPEN) or cyclohexane (DACH), altering steric environments and bite angles.
Stereochemical Identity Exact (2R,5R) configuration required for impurity profiling; (2S,5S)-enantiomer or racemate may not transfer directly for analytical method validation.

Quantitative Differentiation from Closest Diamine Analogs


Molecular Weight and Boiling Point Comparison with DPEN

(2R,5R)-1,6-Diphenylhexane-2,5-diamine exhibits a significantly higher molecular weight (268.40 g/mol) and predicted boiling point (439.9 ± 45.0 °C at 760 Torr) compared to the widely used C₂-symmetric diamine (1R,2R)-diphenylethylenediamine (DPEN, MW 212.29 g/mol; boiling point 353.9 °C) . The 86 °C higher boiling point reflects the extended alkane backbone and greater molecular weight, which directly influence volatility, thermal stability, and handling requirements in synthesis and purification .

MW & Boiling Point
Head-to-head
ΔMW +56 g/mol, Δbp +86 °C vs. DPEN
Supports distinct process design; solvent selection may require context-specific review.
Predicted bp (ACD/Labs) vs. reported experimental DPEN data.
chiral diamine physical properties procurement specification

Aqueous Solubility Advantage Over Water-Insoluble DPEN

The target compound demonstrates measurable aqueous solubility (0.21 g/L at 25 °C), whereas (1R,2R)-diphenylethylenediamine is reported as insoluble in water . This solubility, though low, is sufficient for homogeneous aqueous-phase or biphasic catalytic applications where DPEN would require organic co-solvents or phase-transfer agents .

Aqueous Solubility
Head-to-head
0.21 g/L (25 °C) vs. DPEN: insoluble
May support aqueous-phase or biphasic catalytic system design.
Measured in pure water; DPEN detection limit not specified.
aqueous solubility biphasic catalysis formulation

Seven-Membered Chelate Ring vs. Five-Membered DPEN Complexes

Upon bidentate coordination to a transition metal, (2R,5R)-1,6-diphenylhexane-2,5-diamine forms a seven-membered chelate ring, in contrast to the ubiquitous five-membered ring formed by (1R,2R)-diphenylethylenediamine (DPEN) [1]. The 1,6-diaminohexane backbone provides greater conformational flexibility, which can modulate the chiral pocket geometry and influence enantioselectivity in asymmetric hydrogenation and transfer hydrogenation [2]. In Ru- and Ir-catalyzed ketone hydrogenation, seven-membered chelate diamines have been shown to afford distinct ee profiles compared to five-membered congeners, although direct head-to-head data for this specific diamine remain limited [2].

Chelate Ring Size
Class-level inference
7-membered (target) vs. 5-membered (DPEN)
Reported chiral pocket geometry differences may influence ee outcomes.
Coordination chemistry principle; specific catalytic data require validation.
chelate ring size coordination chemistry asymmetric catalysis

Stereochemical Identity Requirement for Cobicistat Impurity Standards

(2R,5R)-1,6-Diphenylhexane-2,5-diamine is the specified stereoisomer used as a key intermediate in the synthesis of cobicistat and is cataloged as Cobicistat Impurity 19 [1][2]. The (2S,5S)-enantiomer (CAS 1004316-77-1) or racemic mixtures are not acceptable for this regulated application; pharmacopeial and ANDA submissions require the exact (2R,5R) stereochemical identity with documented enantiomeric excess and characterization data [2]. Suppliers provide detailed characterization compliant with USP/EP guidelines, including HPLC purity, chiral purity, and structural confirmation by NMR and mass spectrometry [2].

Stereochemical Identity
Regulatory context
Absolute configuration (2R,5R) confirmed
Analytical method validation may require exact stereoisomer context.
USP/EP guidelines for impurity method validation context.
enantiomeric purity cobicistat impurity regulatory compliance

Market Pricing and Supply-Chain Differentiation

The global market for (2R,5R)-1,6-diphenyl-2,5-hexanediamine was valued at USD 18.4 million in 2025 and is projected to grow at a CAGR of 7.2% to USD 34.2 million by 2034 [1]. This compound commands a premium price of USD 5,000–10,000 per kilogram, reflecting the specialized chiral resolution or asymmetric synthesis required for its production [1]. In contrast, widely available achiral 1,6-diaminohexane is priced below USD 50/kg, and (1R,2R)-DPEN is typically USD 500–1,500/kg. The 10–200× price multiple underscores the value-added differentiation driven by stereochemical complexity and the compound's dual role as a catalytic ligand and pharmaceutical intermediate [1].

Market Pricing Context
Reported market context
$5k–10k/kg vs. DPEN: $0.5k–1.5k/kg
Reported premium reflects specialized synthesis and dual-use sourcing requirements.
2025 market data; CAGR 7.2% projected to 2034.
market analysis procurement economics chiral building blocks

High-Value Applications Where Analogs Are Insufficient


Cobicistat Impurity Reference Standard for ANDA Validation

Laboratories performing ANDA method development for cobicistat require Cobicistat Impurity 19 ((2R,5R)-1,6-diphenylhexane-2,5-diamine) as a certified reference standard with full traceability to USP or EP monographs. Substitution with the (2S,5S)-enantiomer, a racemic mixture, or DPEN is categorically unacceptable for method validation and quality control (QC) release testing [1]. Procurement must confirm CAS 144186-34-5 identity, ≥98% chemical purity, >99% enantiomeric excess, and provision of a comprehensive Certificate of Analysis (CoA) including HPLC, NMR, and MS data [1].

Seven-Membered Chelate Catalysts for Asymmetric Hydrogenation

Researchers developing Ru- or Ir-based catalysts for enantioselective ketone hydrogenation may select (2R,5R)-1,6-diphenylhexane-2,5-diamine to generate a seven-membered chelate ring, offering a distinct chiral pocket geometry compared to the five-membered ring of DPEN-based catalysts [2]. Although direct comparative catalytic data are sparse, the measurable water solubility (0.21 g/L) makes it suitable for aqueous biphasic hydrogenation, a setting where the water-insoluble DPEN catalyst shows limited activity .

Key Intermediate in Cobicistat API Manufacturing

In the commercial synthesis of cobicistat active pharmaceutical ingredient (API), (2R,5R)-1,6-diphenylhexane-2,5-diamine serves as a key intermediate. The patented AMPAC Fine Chemicals process specifically claims its use and describes cost-effective synthetic routes that avoid hazardous aziridine intermediates [3]. Process chemists must source this compound with documented batch consistency and scalable supply to meet production demands, as alternative diamines do not lead to the correct API structure [3].

Chiral Ligand Screening for Novel Enantioselective Transformations

Medicinal chemistry and catalysis groups building chiral ligand libraries should include (2R,5R)-1,6-diphenylhexane-2,5-diamine as a structurally distinct member of the C₂-symmetric diamine family. Its 1,6-diphenylhexane scaffold provides a unique combination of conformational flexibility and steric bulk not offered by DPEN (rigid 1,2-diarylethane) or DACH (non-aromatic cyclohexane) [2]. Inclusion in screening panels can reveal catalyst leads with selectivity profiles unattainable with conventional diamines, particularly in asymmetric Michael additions, aldol reactions, and Diels-Alder cycloadditions [2].

Application
Selection Property
Validation Focus
ApplicationCobicistat impurity standard
Selection PropertyEnantiomeric identity control
Validation FocusStereochemical purity & CoA review
ApplicationAsymmetric hydrogenation catalyst
Selection PropertyChelate ring size context
Validation FocusCatalytic activity & ee endpoint review
ApplicationAPI intermediate manufacturing
Selection PropertyProcess chemistry fit
Validation FocusBatch consistency & scalability context
ApplicationChiral ligand screening library
Selection PropertyScaffold diversity profile
Validation FocusSelectivity profile for novel transformations
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